(4-溴苯基)(2-((2,5-二氢-1H-吡咯-1-基)甲基)苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

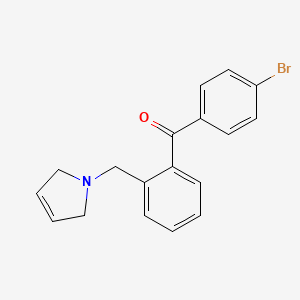

(4-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H16BrNO and its molecular weight is 342.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality (4-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机合成

4’-溴-2-(3-吡咯啉甲基)二苯甲酮: 是有机合成中的一种宝贵中间体。其溴原子可作为进一步功能化的反应位点,使其在构建复杂分子结构方面非常有用。 例如,它可以进行铃木偶联反应以形成联芳基化合物,这些化合物在药物和农用化学品中广泛存在 .

药物化学

在药物化学中,4’-溴-2-(3-吡咯啉甲基)二苯甲酮中存在的吡咯烷部分特别令人感兴趣。吡咯烷环存在于多种生物活性分子中,包括抗生素和抗肿瘤剂。 该化合物可以作为合成此类药物的关键前体,利用其吡咯烷环的生物活性 .

材料科学

该化合物在材料科学中的潜在应用源于其作为聚合引发剂或聚合物改性剂的能力。 其芳香结构可以促进所得材料的热稳定性,使其适合于创建具有特定机械性能的高性能聚合物 .

药理学

在药理学上,可以探索该化合物的结构特征用于药物设计。溴原子提供了一个卤素键位点,可以利用它来增强与生物靶标的相互作用。 此外,可以对吡咯烷环进行修饰以改善潜在药物候选物的药代动力学性质 .

生物化学

在生物化学中,该化合物可用于研究蛋白质-配体相互作用。 溴原子可以用于 X 射线晶体学,以确定配体与蛋白质的结合模式,从而有助于理解生化途径和设计酶抑制剂 .

生物活性

The compound (4-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone , also known by its CAS number 898763-08-1, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a bromophenyl group and a dihydropyrrole moiety, which are essential for its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of pyrrolidinones can exhibit significant cytotoxicity against various cancer cell lines. The presence of the bromophenyl group has been linked to enhanced activity due to its electron-withdrawing properties, which can stabilize reactive intermediates during metabolic processes .

- Antimicrobial Properties : The compound has demonstrated promising antimicrobial activity against several bacterial strains. The SAR studies suggest that the introduction of halogen atoms (like bromine) enhances the antibacterial potency of phenyl derivatives .

Anticancer Studies

In a recent study, compounds similar to (4-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone were tested for their cytotoxic effects on human cancer cell lines. Notably, the compound exhibited an IC50 value below 30 µM against A-431 (human epidermoid carcinoma) and U251 (human glioblastoma) cells. The mechanism of action was attributed to the interaction with Bcl-2 proteins, suggesting a pathway for inducing apoptosis in cancer cells .

Antimicrobial Activity

A series of experiments evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacteria. The results indicated that it possesses significant bacteriostatic activity, with minimum inhibitory concentrations (MICs) ranging from 46.9 µg/mL to 93.7 µg/mL against various strains. The presence of the bromine atom was identified as a crucial factor in enhancing its antimicrobial properties .

Structure-Activity Relationship (SAR)

The SAR analysis highlights several critical factors influencing the biological activity of the compound:

| Structural Feature | Effect on Activity |

|---|---|

| Bromine Substitution | Increases cytotoxicity and antimicrobial activity |

| Dihydropyrrole Moiety | Essential for anticancer effects |

| Aromatic Ring Substitution | Modulates interactions with biological targets |

The presence of electron-withdrawing groups like bromine enhances reactivity and stability, making these compounds more effective in biological systems.

属性

IUPAC Name |

(4-bromophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO/c19-16-9-7-14(8-10-16)18(21)17-6-2-1-5-15(17)13-20-11-3-4-12-20/h1-10H,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTJZOQKQJGUCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643927 |

Source

|

| Record name | (4-Bromophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-08-1 |

Source

|

| Record name | (4-Bromophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。